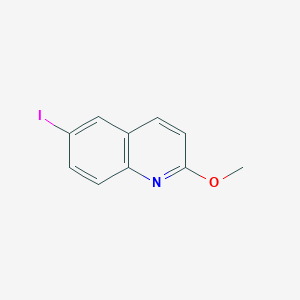

6-Iodo-2-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

6-iodo-2-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |

InChI Key |

GFZXSOINKWWSDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)I |

Origin of Product |

United States |

Advanced Transformations and Derivatization Strategies of 6 Iodo 2 Methoxyquinoline

6-Iodo-2-methoxyquinoline as a Versatile Synthetic Intermediate

The dual functionality of this compound, possessing both an electron-donating methoxy (B1213986) group and a synthetically versatile iodine atom, renders it a valuable building block in organic synthesis. The C-I bond at the 6-position is particularly amenable to a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties of the quinoline (B57606) ring and direct further functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the 6-position of this compound makes it an excellent substrate for such reactions, including the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. nih.gov this compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 6-aryl- and 6-heteroaryl-2-methoxyquinolines. These products are often scaffolds for biologically active compounds. The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent system. A wide range of functional groups are tolerated, making this a highly versatile method for derivatization. nih.govnih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | >90 (expected) |

| 2 | Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 95 |

| 3 | 4-Iodoanisole | 3-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 88 |

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide. organic-chemistry.orgwikipedia.org this compound can be effectively coupled with various organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides. nih.govdntb.gov.ua This reaction is known for its high functional group tolerance and the ability to form sp²-sp², sp²-sp³, and sp²-sp C-C bonds. organic-chemistry.orgwikipedia.org The organozinc reagents can be prepared in situ or used as pre-formed, salt-stabilized reagents. nih.gov

Table 2: Illustrative Conditions for Negishi Coupling of Aryl Iodides

| Entry | Aryl Iodide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (model) | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | >90 (expected) |

| 2 | Iodobenzene | Ethylzinc iodide | PdCl₂(dppf) (2) | THF | 25 | 96 |

| 3 | 4-Iodoacetophenone | 2-Thienylzinc chloride | Ni(acac)₂ (5) / dppe (5) | DMA | 80 | 85 |

The strategic placement of functional groups in this compound allows for its use in the construction of fused heterocyclic systems. Annulation reactions, where a new ring is built onto an existing one, can be achieved through a variety of methods. For instance, the iodo group can be transformed into an alkynyl group via Sonogashira coupling. The resulting 6-alkynyl-2-methoxyquinoline can then undergo intramolecular cyclization or participate in cycloaddition reactions to form polycyclic aromatic systems. tandfonline.comresearchgate.netrsc.org Such fused quinoline heterocycles are of significant interest in materials science and as scaffolds for complex natural products. mdpi.com

Regioselective Functionalization of the Quinoline Core

Beyond the transformations at the C6 position, the quinoline core of this compound can be further functionalized through regioselective C-H activation and rearrangement reactions.

The methoxy group at the C2 position of the quinoline ring can act as a directing group in C-H activation reactions. nih.govresearchgate.netdntb.gov.uadntb.gov.ua In directed metalation-protonation (DoM) reactions, the methoxy group can chelate to an organolithium reagent, directing deprotonation to the adjacent C3 position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. organic-chemistry.org

Transition metal-catalyzed C-H activation offers another avenue for regioselective functionalization. nih.gov Palladium, rhodium, and iridium catalysts have been shown to effect the direct arylation, alkylation, and silylation of quinolines. nih.gov The methoxy group at C2 is expected to direct such functionalizations to the C3 position due to the formation of a stable five-membered metallacyclic intermediate. The iodo group at the C6 position is unlikely to interfere sterically with this process and would primarily exert an electronic effect on the reactivity of the benzenoid ring.

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. nih.govresearchgate.netwikipedia.orgclockss.org This rearrangement is driven by the formation of a more stable carbanionic intermediate. wikipedia.org In the context of iodoquinolines, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can induce deprotonation at a position adjacent to the iodine atom, initiating the halogen dance.

Synthesis of Complex Quinoline-Based Architectures

The synthetic versatility of this compound makes it a valuable precursor for the synthesis of complex, polycyclic molecules, including natural products and their analogues. The iodo group serves as a handle for introducing key structural fragments via cross-coupling reactions, while the methoxy group can be retained or demethylated to a quinolone at a later stage of the synthesis.

An important class of complex quinoline-based alkaloids is the indolo[3,2-b]quinolines, such as cryptolepine (B1217406), which exhibit a range of biological activities. The synthesis of substituted cryptolepine analogues often involves the coupling of a quinoline fragment with an indole (B1671886) precursor. This compound could serve as a key building block in such a synthesis, where the iodine atom is utilized in a palladium-catalyzed C-N or C-C bond-forming reaction to construct the fused indoloquinoline core. Subsequent modifications, such as demethylation of the methoxy group, would then lead to the final complex architecture.

Development of Multifunctionalized Quinoline Derivatives

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 6-position, leading to a diverse library of multifunctionalized quinoline derivatives. Key methodologies include the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents. For instance, the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃, yields 6-aryl-2-methoxyquinoline derivatives. The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Phenyl-2-methoxyquinoline |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Methoxy-6-(p-tolyl)quinoline |

| This compound | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 2-Methoxy-6-(pyridin-3-yl)quinoline |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing 6-alkynyl-2-methoxyquinoline derivatives, which are valuable intermediates for further transformations, including the construction of fused ring systems. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-Methoxy-6-(phenylethynyl)quinoline |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Piperidine | 2-Methoxy-6-((trimethylsilyl)ethynyl)quinoline |

| This compound | Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | 3-(2-Methoxyquinolin-6-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides. Applying this methodology to this compound allows for the introduction of a variety of nitrogen-based functional groups. A notable example, while starting from the analogous 6-bromo-2-chloroquinoline, demonstrates the principle of selective amination. nih.gov By carefully selecting the palladium catalyst, ligand, and base, either primary or secondary amines can be coupled to the quinoline core, yielding 6-amino-2-methoxyquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the aminoquinoline scaffold in bioactive molecules.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Aniline (B41778) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-Phenyl-2-methoxyquinolin-6-amine |

| This compound | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | 2-Methoxy-6-(morpholino)quinoline |

| This compound | Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | N-Benzyl-2-methoxyquinolin-6-amine |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction can be utilized to introduce alkenyl substituents at the 6-position of the quinoline ring system. The resulting 6-alkenyl-2-methoxyquinolines can serve as precursors for the construction of fused rings through subsequent intramolecular cyclization reactions. nih.govlibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-Methoxy-6-(2-phenylvinyl)quinoline |

| This compound | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | Methyl (E)-3-(2-methoxyquinolin-6-yl)acrylate |

| This compound | Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 6-(Cyclohex-1-en-1-yl)-2-methoxyquinoline |

Construction of Fused and Polycyclic Systems Incorporating Iodo-Methoxyquinoline Moieties

The derivatized this compound scaffolds can be further elaborated to construct complex fused and polycyclic systems. These strategies often involve intramolecular cyclization reactions of appropriately functionalized precursors.

Cyclization of Alkynyl Derivatives: The 6-alkynyl-2-methoxyquinolines, synthesized via Sonogashira coupling, are excellent precursors for the construction of fused heterocyclic systems. For instance, the intramolecular cyclization of N-(2-alkynyl)anilines, a related system, can be promoted by electrophiles like iodine monochloride, iodine, or bromine to yield various substituted quinolines. nih.gov A similar strategy can be envisioned for 6-alkynyl-2-methoxyquinoline derivatives bearing a nucleophilic group at a suitable position to facilitate cyclization. For example, a 6-(o-aminophenyl)ethynyl-2-methoxyquinoline could potentially undergo an intramolecular cyclization to form a fused quinolino[6,5-c]acridine system.

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures. organicreactions.orgwikipedia.orgchim.it By introducing an alkenyl chain at a position adjacent to the iodo group or by functionalizing the 6-position with a tethered alkene, intramolecular cyclization can be achieved. For example, a this compound derivative bearing an allyloxy or a homoallyloxy group at the 7-position could undergo an intramolecular Heck reaction to form a fused furan (B31954) or pyran ring, respectively. The regioselectivity of the cyclization (exo- or endo-trig) is often influenced by the length of the tether and the reaction conditions.

| Substrate | Catalyst | Base | Product | Ring System |

| 7-Allyloxy-6-iodo-2-methoxyquinoline | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | Fused furan | Furo[3,2-g]quinoline |

| 6-(2-Allylphenoxy)-2-methoxyquinoline (from 6-iodo derivative) | PdCl₂(dppf) | K₂CO₃ | Fused dihydrooxepine | Dibenzo[b,f]oxepino[3,4-g]quinoline |

These advanced derivatization strategies highlight the utility of this compound as a versatile platform for the synthesis of a wide range of complex quinoline-based molecules. The ability to introduce diverse functionalities and to construct intricate fused ring systems opens up avenues for the development of novel compounds with potential applications in various fields of chemical science.

Research Applications of 6 Iodo 2 Methoxyquinoline Derivatives in Contemporary Science

Development of Pharmacologically Relevant Scaffolds and Probes

The strategic placement of the iodo and methoxy (B1213986) functionalities on the quinoline (B57606) core allows for diverse chemical modifications, rendering 6-iodo-2-methoxyquinoline an important starting material in the synthesis of compounds with significant biological potential.

The generation of small molecule libraries is a fundamental strategy in drug discovery, enabling high-throughput screening for novel therapeutic agents. researchgate.netmdpi.com this compound serves as an excellent foundational scaffold for creating such libraries due to the reactivity of the C-I bond, which readily participates in various cross-coupling reactions.

A notable example is the synthesis of a library of 6-iodo-substituted carboxy-quinolines via a one-pot, three-component Doebner reaction. nih.govresearchgate.netmdpi.comnih.gov This method involves the reaction of an iodo-aniline (such as p-iodoaniline, a precursor to the 6-iodo-quinoline core), pyruvic acid, and various phenyl-substituted aldehydes. nih.govresearchgate.netmdpi.comnih.gov The versatility of this approach allows for the introduction of a wide range of substituents, leading to a diverse library of compounds. The resulting 6-iodo-quinoline derivatives can be further modified at the iodine position, for instance, through Suzuki or Sonogashira coupling reactions, to introduce additional diversity and complexity. This combinatorial approach facilitates the rapid generation of numerous analogs for biological evaluation. nih.govresearchgate.net

The table below summarizes a selection of synthesized 6-iodo-quinoline derivatives, highlighting the diversity achievable from this scaffold.

| Compound Name | Substitution at C2-position | Reference |

|---|---|---|

| 6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 4-bromophenyl | researchgate.net |

| 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 4-(trifluoromethyl)phenyl | researchgate.net |

| 6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 4-methoxyphenyl | researchgate.net |

| (E)-6-iodo-2-(2,4,6-trimethoxystyryl)quinoline-4-carboxylic acid | (E)-2,4,6-trimethoxystyryl | nih.gov |

The principles of rational design are employed to create molecules with specific affinities for biological targets. researchgate.net The this compound scaffold is amenable to such design strategies. For instance, the rational design of a highly tunable quinoline-based fluorescent small-molecule scaffold for live-cell imaging has been reported, showcasing the utility of the quinoline core in developing molecular probes. nih.gov While this study did not specifically use the 6-iodo-2-methoxy variant, the principles can be extended. The iodine atom at the 6-position can be strategically replaced with various functional groups through cross-coupling reactions to optimize interactions with a target protein or biomolecule.

Furthermore, the methoxy group can influence the electronic properties and conformation of the molecule, which are critical for molecular recognition. For example, in the design of P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated. nih.gov This work highlights how modifications on the quinoline scaffold, including the methoxy group, can be rationally tuned to achieve desired biological activity. nih.gov The design of these compounds was inspired by the structures of known P-gp inhibitors like quinine (B1679958) and flavones. nih.gov

Derivatives of 6-iodo-quinoline have been the subject of in vitro studies to elucidate their mechanisms of biological action, particularly as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity: A library of 6-iodo-substituted carboxy-quinolines has been screened for antimicrobial activity against various pathogens. researchgate.netmdpi.com These studies revealed that many of these compounds exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus epidermidis and antifungal activity against Candida parapsilosis. researchgate.netmdpi.com The mechanism of action is thought to involve the disruption of microbial adhesion, which is a critical initial step in biofilm formation. researchgate.net The lipophilic nature of the quinoline core, enhanced by the iodo-substituent, is believed to facilitate penetration of the microbial cell membrane.

The table below presents the minimum inhibitory concentration (MIC) values for selected 6-iodo-quinoline derivatives against S. epidermidis and C. parapsilosis.

| Compound | MIC (µg/mL) vs. S. epidermidis | MIC (µg/mL) vs. C. parapsilosis | Reference |

|---|---|---|---|

| 6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 62.5 | 125 | researchgate.net |

| 6-iodo-2-(4-cyanophenyl)quinoline-4-carboxylic acid | 62.5 | 125 | researchgate.net |

| 6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | 62.5 | 125 | researchgate.net |

| 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 31.25 | 62.5 | researchgate.net |

Enzyme Inhibition: The rigid quinoline scaffold is well-suited for binding to the active sites of enzymes. A notable example is the development of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as potent and selective inhibitors of the protein kinase DYRK1A. This enzyme is implicated in the neuropathology of Down syndrome. Structure-activity relationship studies revealed that the iodine atom at the 10-position (analogous to the 6-position in the parent quinoline) was crucial for achieving high potency and selectivity against closely related kinases. X-ray crystallography confirmed the binding mode of these inhibitors within the ATP-binding site of DYRK1A.

Contributions to Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the construction of advanced functional materials. The this compound derivative provides a versatile platform for synthesizing such materials.

The extended π-conjugated system of quinoline and its derivatives gives rise to interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent probes. mdpi.com The photophysical properties of 6-methoxyquinoline (B18371) have been studied, providing a basis for its potential use in optoelectronic devices. researchgate.net The methoxy group can act as an electron-donating group, influencing the energy levels of the molecule and its emission characteristics. researchgate.net

While direct applications of this compound in OLEDs are not extensively reported, related quinoline derivatives have been successfully incorporated into such devices. researchgate.net The iodine atom provides a reactive handle for introducing other functional groups that can tune the optoelectronic properties, such as the emission color and quantum efficiency. For instance, the iodine can be replaced by aryl or vinyl groups through cross-coupling reactions to extend the π-conjugation and shift the absorption and emission wavelengths.

In the realm of dyes, quinoline derivatives have been utilized as the core structure for various coloring agents. researchgate.netresearchgate.net The synthesis of azo dyes based on 8-hydroxyquinoline (B1678124) has been reported, demonstrating the utility of the quinoline scaffold in this field. researchgate.net The this compound core could similarly be functionalized to produce novel dyes with specific color and fastness properties. The iodine atom can be substituted to append chromophoric or auxochromic groups, thereby modulating the color of the resulting dye.

The incorporation of quinoline moieties into polymers can impart desirable thermal, optical, and electronic properties. This compound can serve as a monomer or a functionalizing agent in polymer synthesis. The iodine atom is a key feature, as it can participate in polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. researchgate.netrsc.orgadvancedsciencenews.comrsc.orgutexas.edu These polymers are of interest for their potential applications in organic electronics.

Furthermore, the iodo-group offers a site for grafting onto polymer backbones or for the surface modification of nanomaterials. The high reactivity of iodo compounds makes them suitable for nucleophilic substitution reactions on the surface of functionalized nanoparticles. google.com For example, metal oxide nanoparticles can be surface-modified with organic moieties containing a halogen, which then allows for the attachment of other molecules, such as polymers or biomolecules. google.com This covalent attachment can improve the dispersibility and stability of the nanoparticles and introduce new functionalities. researchgate.netmdpi.commdpi.comscience.gov The this compound molecule could be attached to the surface of nanoparticles, and the quinoline unit could then impart specific optical or biological properties to the nanomaterial.

Catalysis and Organometallic Chemistry Featuring Iodo-Methoxyquinoline Ligands

The this compound scaffold serves as a versatile platform in the realm of organometallic chemistry and catalysis. The inherent electronic and steric properties of this molecule, combined with the potential for functionalization, make it a valuable building block for the development of sophisticated ligands for transition metal catalysts. The nitrogen atom of the quinoline ring provides a strong coordination site, while the substituents—the electron-donating methoxy group at the 2-position and the electron-withdrawing iodo group at the 6-position—allow for the fine-tuning of the ligand's electronic character and, consequently, the reactivity of the resulting metal complex.

Design and Synthesis of Iodo-Methoxyquinoline-Based Ligands

The rational design of ligands based on this compound focuses on creating structures that can effectively stabilize a transition metal center and promote a desired catalytic transformation. A primary strategy involves converting the monofunctional quinoline core into a multidentate, or chelating, ligand. purdue.edu Chelating ligands, particularly bidentate (two-donating sites) systems, are highly sought after as they form more stable complexes with metal ions compared to their monodentate counterparts, a phenomenon known as the chelate effect.

A common approach to synthesize a bidentate ligand from this compound is to utilize the iodine atom as a synthetic handle for introducing a second donor group via cross-coupling reactions. For instance, a phosphine (B1218219) group, a widely used donor in catalysis, can be installed using a palladium- or nickel-catalyzed coupling reaction.

Synthetic Scheme for a P,N-Bidentate Ligand:

A representative synthesis involves the reaction of this compound with a secondary phosphine, such as diphenylphosphine, in a palladium-catalyzed P-C cross-coupling reaction.

Step 1: Preparation of Reactants: this compound is prepared via established multi-step synthetic routes starting from p-anisidine. Diphenylphosphine serves as the source for the second donor group.

Step 2: Catalytic Coupling: The two reactants are combined in the presence of a palladium catalyst, such as Pd(OAc)₂, a suitable phosphine ligand for the catalyst (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

Step 3: Isolation and Purification: Upon completion, the resulting P,N-bidentate ligand, 6-(diphenylphosphino)-2-methoxyquinoline, is isolated and purified using standard techniques like column chromatography.

The final ligand possesses a nitrogen atom from the quinoline ring and a phosphorus atom from the phosphine moiety, which can coordinate to a metal center in a pincer-like fashion, creating a stable five-membered chelate ring. The electronic properties of this ligand are modulated by the methoxy group, which increases electron density on the quinoline nitrogen, and the phenyl groups on the phosphine, which influence its steric bulk and electronic nature.

Application in Transition Metal-Catalyzed Processes

Ligands derived from this compound are designed for application in a variety of transition metal-catalyzed processes, most notably palladium-catalyzed cross-coupling reactions. enscm.fr These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The stability and electronic properties conferred by the quinoline-based ligand can enhance the catalyst's activity, selectivity, and lifetime.

A palladium complex formed with the 6-(diphenylphosphino)-2-methoxyquinoline ligand can be an effective catalyst for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between an organoboron compound and an organic halide.

Performance in a Model Suzuki-Miyaura Coupling Reaction:

The catalytic activity of a pre-formed [PdCl₂(6-(diphenylphosphino)-2-methoxyquinoline)] complex can be evaluated in the coupling of various aryl bromides with phenylboronic acid. The reaction typically involves the palladium complex as a pre-catalyst, a base such as K₂CO₃, and a solvent system like toluene/water.

| Entry | Aryl Bromide | Product | Yield (%) | Turnover Number (TON)² |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 98 | 980 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | 950 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 92 | 920 |

| 4 | 1-Bromo-3-nitrobenzene | 3-Nitrobiphenyl | 88 | 880 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 94 | 940 |

¹Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd catalyst (0.1 mol%), toluene/H₂O (5:1), 80 °C, 4 h.

²Turnover Number (TON) = moles of product / moles of catalyst.

The high yields and turnover numbers observed in the model reactions (Table 1) demonstrate the efficacy of the catalyst system. The P,N-ligand effectively stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle:

Oxidative Addition: The electron-rich Pd(0) center, stabilized by the quinoline-phosphine ligand, readily inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate.

Transmetalation: The organic group from the phenylboronic acid is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl (B1667301) product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The robust performance across substrates with both electron-donating (Entries 1, 2) and electron-withdrawing (Entries 3, 4) groups highlights the versatility of the catalyst. The successful coupling of a heteroaromatic substrate (Entry 5) further underscores its broad applicability in modern organic synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Anisidine |

| Diphenylphosphine |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Xantphos |

| Cs₂CO₃ (Caesium carbonate) |

| Toluene |

| Dioxane |

| 6-(Diphenylphosphino)-2-methoxyquinoline |

| Phenylboronic acid |

| K₂CO₃ (Potassium carbonate) |

| 4-Bromotoluene |

| 4-Methylbiphenyl |

| 4-Bromoanisole |

| 4-Methoxybiphenyl |

| 1-Bromo-4-(trifluoromethyl)benzene |

| 4-(Trifluoromethyl)biphenyl |

| 1-Bromo-3-nitrobenzene |

| 3-Nitrobiphenyl |

| 2-Bromopyridine |

Advanced Characterization Techniques for 6 Iodo 2 Methoxyquinoline and Its Synthetic Products

Spectroscopic Analysis Methodologies

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal details about its structure, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. High-resolution NMR provides precise information on the chemical environment of each nucleus.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. For 6-iodo-2-methoxyquinoline, the aromatic protons on the quinoline (B57606) core would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) would be observed as a sharp singlet in the upfield region (around 4.0 ppm). The iodine atom at the C6 position would exert a deshielding effect on the adjacent C5 and C7 protons compared to the parent 2-methoxyquinoline (B1583196).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would show ten distinct signals corresponding to its ten carbon atoms. The carbon bearing the iodine (C6) would be significantly shielded due to the "heavy atom effect," causing its signal to appear at a lower chemical shift than might otherwise be expected. The methoxy carbon would appear around 55 ppm, while the aromatic carbons would resonate between approximately 100 and 160 ppm. chemicalbook.com The C2 carbon, bonded to both nitrogen and the methoxy group, would be found at the downfield end of this range.

2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. nih.govsrce.hr

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to one another on the molecular skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular structure and confirming the substitution pattern. srce.hr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~160-162 |

| 3 | ~6.8-7.0 | ~110-112 |

| 4 | ~7.8-8.0 | ~135-137 |

| 5 | ~7.9-8.1 | ~130-132 |

| 6 | - | ~90-95 (Iodo-substituted) |

| 7 | ~7.6-7.8 | ~135-138 |

| 8 | ~7.4-7.6 | ~128-130 |

| 4a (bridgehead) | - | ~144-146 |

| 8a (bridgehead) | - | ~122-124 |

| -OCH₃ | ~4.0-4.1 (singlet) | ~55-56 |

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. msu.edu IR and Raman spectroscopy are complementary techniques; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum provides a unique "fingerprint" of a molecule based on its functional groups. nih.gov For this compound, characteristic absorption bands would include:

Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching : From the methoxy group, observed just below 3000 cm⁻¹.

C=C and C=N stretching : Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

C-O stretching : A strong band for the aryl-alkyl ether linkage, typically appearing in the 1200-1275 cm⁻¹ range.

C-I stretching : This vibration occurs at a low frequency, usually in the far-infrared region (below 600 cm⁻¹), and may be difficult to observe on standard mid-IR spectrometers.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| Aromatic C=C / C=N Stretch | 1500 - 1650 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

| C-I Stretch | 500 - 600 | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org High-Resolution Mass Spectrometry (HRMS) provides this information with extremely high accuracy, allowing for the unambiguous determination of a compound's elemental formula. nih.govmeasurlabs.com

For this compound (C₁₀H₈INO), the monoisotopic mass is calculated to be 284.9651 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value (typically within 5 ppm error), confirming the molecular formula and ruling out other potential structures with the same nominal mass. escholarship.org The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z ≈ 285. The presence of iodine, which is monoisotopic, simplifies the isotopic pattern of the molecular ion. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information by showing the loss of neutral fragments, such as a methyl radical (•CH₃) or carbon monoxide (CO).

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, like the quinoline ring, exhibit characteristic absorptions in the UV region. uzh.ch

The spectrum of this compound is expected to show strong absorption bands resulting from π → π* transitions associated with the extended aromatic system. youtube.com The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the more intense π → π* bands. youtube.com The specific wavelengths of maximum absorbance (λ_max) are sensitive to the substitution pattern and solvent polarity.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.govlibretexts.org

This analysis yields fundamental information about the crystal structure, including:

Unit Cell Dimensions : The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal lattice.

Crystal System and Space Group : Defines the symmetry of the crystal packing.

Atomic Coordinates : Provides the exact position (x, y, z) of every non-hydrogen atom in the molecule.

From these data, precise bond lengths, bond angles, and torsion angles can be calculated, providing an unambiguous confirmation of the molecular structure and its conformation in the solid state. mdpi.com It can also reveal intermolecular interactions, such as stacking or weak hydrogen bonds, that govern the crystal packing.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Type of Information Provided |

|---|---|

| Molecular Formula | C₁₀H₈INO |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

| Bond Lengths & Angles | Precise intramolecular geometry |

Chromatographic and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the separation of compounds in a mixture and the assessment of the purity of a synthesized compound. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λ_max). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Electrochemical Characterization Techniques (where relevant to reactivity/functionalization)

Electrochemical characterization techniques are powerful tools for investigating the redox properties of molecules, offering insights into their reactivity and potential for functionalization. While specific electrochemical data for this compound is not extensively detailed in the reviewed literature, the principles of electrochemistry and studies on related quinoline and iodo-aromatic compounds can provide a framework for understanding its likely electrochemical behavior. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be instrumental in elucidating the oxidation and reduction pathways of this compound and its synthetic derivatives.

The electrochemical behavior of quinoline derivatives is influenced by their substituent groups. For instance, studies on 6-hydroxyquinoline (B46185) have demonstrated that it undergoes a two-electron, irreversible oxidation process. researchgate.net The electrochemical oxidation of such compounds can lead to the formation of free radical species that can dimerize to form new C-C coupled products. researchgate.net This highlights the potential of electrochemical methods to not only characterize but also to drive the synthesis of new derivatives from a this compound scaffold.

The presence of the iodine atom at the 6-position is expected to significantly influence the electrochemical properties. The carbon-iodine bond can be electrochemically reduced, leading to the formation of an aryl radical or anion, which can then be trapped by various electrophiles. This process, known as electrochemical C-H functionalization, is a versatile method for creating new carbon-carbon and carbon-heteroatom bonds. The electrochemical reduction of iodo-compounds is a key step in various synthetic protocols.

Furthermore, the methoxy group at the 2-position, being an electron-donating group, will also impact the redox potentials of the quinoline ring. It is anticipated to make the ring more susceptible to oxidation compared to unsubstituted quinoline. The interplay between the electron-donating methoxy group and the electron-withdrawing (and electrochemically active) iodo group would be a key aspect to investigate through electrochemical methods.

In a typical cyclic voltammetry experiment, one would expect to observe oxidation and reduction peaks corresponding to electron transfer processes involving the quinoline ring system and the iodo-substituent. The potential at which these peaks occur provides thermodynamic information about the redox processes, while the peak shape and scan rate dependence offer kinetic insights.

The data obtained from such studies would be crucial for designing electrosynthetic routes for the functionalization of this compound. By controlling the electrode potential, it is possible to selectively activate different parts of the molecule to react with other reagents in solution, offering a green and efficient alternative to traditional chemical synthesis.

Hypothetical Electrochemical Data for this compound and a Synthetic Derivative

The following interactive table presents hypothetical data that could be obtained from cyclic voltammetry studies on this compound and a representative synthetic product. This data is illustrative of the type of information generated in such experiments and is based on the general behavior of related compounds.

Theoretical and Computational Chemistry Studies on 6 Iodo 2 Methoxyquinoline Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 6-iodo-2-methoxyquinoline. scirp.org These methods solve approximations of the Schrödinger equation to determine molecular geometry, electron distribution, and energy levels.

Methodology: A typical DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is often performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, which provides a good balance of accuracy and computational cost for organic molecules. scirp.orgnih.gov

Electronic Properties: From the optimized structure, a variety of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgscielo.br A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around hydrogen atoms.

| Property | Illustrative Calculated Value | Significance |

| Total Energy | (Value in Hartrees) | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. rsc.org |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

Note: The values in this table are illustrative examples of what a DFT calculation might yield for a molecule of this type and are not based on a specific published study of this compound.

Molecular Dynamics and Conformational Analysis (where applicable to quinoline (B57606) systems)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. acs.org

Conformational Analysis: The quinoline core itself is a rigid, planar bicyclic system. Therefore, conformational analysis for this compound would primarily focus on the rotation of the methoxy (B1213986) (-OCH₃) group at the C2 position. While this rotation is relatively free, there may be slight energy differences between conformers due to steric and electronic interactions with the rest of the quinoline ring system. Computational methods can map the potential energy surface as a function of the C3-C2-O-CH₃ dihedral angle to identify the most stable (lowest energy) conformation. In many 2-methoxy substituted aromatic systems, the most stable conformation is often planar, with the methyl group oriented away from the adjacent C3-H bond to minimize steric hindrance. nih.gov

Molecular Dynamics: MD simulations of this compound, typically in a solvent box (e.g., water or an organic solvent), would reveal how the molecule behaves in a condensed phase. mdpi.com These simulations can predict properties like the solvent accessible surface area (SASA) and radial distribution functions, which describe the structuring of solvent molecules around the solute. nih.gov Such studies are foundational for understanding how the molecule interacts with its environment, which is critical for predicting its behavior in biological systems or as a material. Extensive MD simulations have been performed on the parent quinoline molecule to understand its behavior in the liquid phase. acs.org

| Parameter | Illustrative Finding | Significance |

| Key Dihedral Angle | C3-C2-O-CH₃ | Defines the conformation of the methoxy substituent. |

| Global Minimum Energy Conformer | Dihedral angle ≈ 180° | Represents the most stable orientation of the methoxy group, likely planar with the quinoline ring. |

| Rotational Energy Barrier | ~2-4 kcal/mol | The energy required to rotate the methoxy group through a less favorable (e.g., eclipsed) conformation. |

| Solvent Accessible Surface Area (SASA) | (Value in Ų) | Measures the surface area of the molecule accessible to solvent, influencing solubility and interaction potential. nih.gov |

Note: The values in this table are representative examples for a substituted quinoline and are not from a specific study on this compound.

Mechanistic Insights into Reaction Pathways and Selectivity

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. smu.edu This approach can be applied to understand reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C6-iodo position.

For a given reaction, DFT calculations can locate the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and why a particular regioselectivity or stereoselectivity is observed. rsc.org For instance, computational studies could determine the mechanism of a Suzuki or Heck coupling at the iodine-substituted position, providing insights that are valuable for optimizing reaction conditions.

| Reaction Step (Hypothetical Suzuki Coupling) | Calculated Parameter | Illustrative Value (kcal/mol) | Significance |

| Reactants | Relative Energy | 0.0 | Reference energy level. |

| Oxidative Addition TS | Activation Energy (Ea) | +15.2 | The rate-determining step for the initial activation of the C-I bond. |

| Transmetalation TS | Activation Energy (Ea) | +10.5 | Energy barrier for the transfer of the organic group from boron to the metal catalyst. |

| Reductive Elimination TS | Activation Energy (Ea) | +7.8 | The final step to form the C-C bond and regenerate the catalyst. |

| Products | Reaction Energy (ΔEr) | -25.0 | The overall thermodynamic driving force of the reaction. |

Note: This table provides a hypothetical energy profile for a reaction involving an iodo-aromatic compound like this compound to illustrate the type of data generated in mechanistic studies.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches (e.g., molecular docking for enzyme binding)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. youtube.comnih.gov Quinoline derivatives are known to inhibit various enzymes, making them attractive scaffolds in drug discovery. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme). nih.govjabonline.in The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity, often in kcal/mol. nsbmb.org.ng

A docking study of this compound would require a 3D structure of a target enzyme, for instance, a kinase or a DNA topoisomerase, which are common targets for quinoline-based inhibitors. nih.gov The simulation would predict the binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the iodine atom), between the ligand and specific amino acid residues in the active site. This information is crucial for understanding the basis of inhibition and for designing more potent and selective analogs. nih.govnih.gov

QSAR Modeling: QSAR models use statistical methods to build mathematical relationships between a set of molecular descriptors (e.g., lipophilicity, electronic properties, size) and the observed biological activity for a series of compounds. nih.govnanobioletters.com While a QSAR model cannot be built for a single compound, this compound could be included in a larger dataset of quinoline derivatives to build such a model. The resulting equation could then be used to predict the activity of new, unsynthesized quinoline analogs, thereby prioritizing synthetic efforts toward the most promising candidates. researchgate.net

| Parameter | Illustrative Finding | Significance |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for quinoline-based anticancer agents. nih.gov |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A negative value indicating a theoretically favorable binding interaction. |

| Key Interacting Residues | Met793, Leu718, Asp855 | Specific amino acids in the EGFR active site predicted to form contacts with the ligand. |

| Types of Interactions | Hydrophobic, π-π stacking, Halogen bond | The nature of the forces stabilizing the ligand-protein complex. |

Note: The data in this table is hypothetical, illustrating a plausible docking result against a relevant enzyme target. It is not based on a published docking study of this compound.

Future Directions and Emerging Research Avenues for 6 Iodo 2 Methoxyquinoline

Innovations in Synthesis and Scale-Up Methodologies

Recent advancements in synthetic organic chemistry offer promising avenues for more efficient and sustainable production of 6-iodo-2-methoxyquinoline and its derivatives. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can be challenging to scale up. blogspot.comcdnsciencepub.com Modern synthetic strategies are increasingly focused on improving reaction efficiency, reducing environmental impact, and enabling larger-scale production.

One area of innovation lies in the development of one-pot, multicomponent reactions . These reactions offer a streamlined approach to constructing the quinoline core, often with higher atom economy and reduced waste. For instance, a one-pot, three-component method has been successfully employed to synthesize 6-iodo-substituted carboxy-quinolines, demonstrating the potential for rapid and efficient assembly of complex quinoline structures. nih.gov Further research in this area could lead to the direct and high-yield synthesis of this compound from readily available starting materials.

Microwave-assisted organic synthesis (MAOS) represents another significant advancement. rsc.orgbenthamdirect.com Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including quinoline synthesis. The application of MAOS to the synthesis of this compound could offer a more energy-efficient and scalable alternative to conventional heating methods.

Furthermore, the adoption of continuous flow chemistry is a key trend in modern pharmaceutical and chemical manufacturing. vapourtec.comresearchgate.net Continuous flow processes offer several advantages over traditional batch production, including improved safety, better process control, and the potential for seamless scale-up. vapourtec.comresearchgate.net Developing a continuous flow synthesis for this compound would be a significant step towards its industrial-scale production. A continuous photochemical process has already been demonstrated for the synthesis of other quinoline derivatives, highlighting the feasibility of this approach. vapourtec.comresearchgate.net

The table below summarizes some innovative synthesis methodologies and their potential applicability to this compound.

| Synthesis Methodology | Key Advantages | Potential for this compound |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Direct synthesis from simple precursors, potentially improving overall yield and efficiency. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Faster and more efficient synthesis compared to traditional heating methods. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, scalability. | Enables large-scale, automated production with consistent product quality. |

| Green Chemistry Approaches | Use of recyclable catalysts, solvent-free conditions, alternative energy sources. | Reduces the environmental footprint of the synthesis process. rsc.org |

Challenges in scaling up the synthesis of quinoline derivatives often relate to the harsh reaction conditions of classical methods and the management of byproducts. blogspot.comnih.gov Innovations that address these challenges, such as the use of milder catalysts and more selective reactions, will be crucial for the future availability of this compound for extensive research and potential commercial applications.

Exploration of Novel Functionalization Strategies

The presence of both an iodine atom and a methoxy (B1213986) group on the quinoline scaffold of this compound provides two key sites for further chemical modification. The exploration of novel functionalization strategies at these positions can lead to the generation of diverse libraries of compounds with unique properties and potential applications.

The carbon-iodine bond at the 6-position is particularly amenable to a wide range of cross-coupling reactions . wikipedia.orgnih.gov These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, this opens up possibilities for introducing a variety of substituents, including aryl, alkyl, and amino groups. The Suzuki, Heck, and Sonogashira couplings are well-established cross-coupling reactions that could be readily applied to this substrate. youtube.com Recent research has also focused on the development of more sustainable and efficient cross-coupling methods, utilizing earth-abundant metal catalysts and milder reaction conditions.

Another exciting area of research is the direct C-H functionalization of the quinoline ring. nih.govscilit.com This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to new derivatives. nih.gov While the iodine atom already provides a handle for functionalization at the 6-position, C-H activation could be employed to introduce functional groups at other positions on the quinoline core, leading to novel substitution patterns that would be difficult to access through traditional methods. For instance, regioselective C-H activation could potentially allow for functionalization at the C4, C5, C7, or C8 positions. acs.org

The methoxy group at the 2-position can also be a target for chemical modification. Demethylation would yield the corresponding 2-quinolone, a scaffold present in many biologically active compounds. Furthermore, the quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring system and open up new avenues for functionalization.

The table below outlines potential novel functionalization strategies for this compound.

| Functionalization Strategy | Target Site | Potential New Functionalities |

| Palladium-Catalyzed Cross-Coupling | C6-Iodo | Aryl, heteroaryl, alkyl, alkynyl, and amino groups. |

| C-H Activation/Functionalization | Various C-H bonds | Direct introduction of aryl, alkyl, and other functional groups at positions other than C6. |

| Demethylation of Methoxy Group | C2-Methoxy | Conversion to a 2-quinolone scaffold. |

| N-Oxidation | Quinoline Nitrogen | Formation of 6-methoxyquinoline (B18371) N-oxide, enabling further reactions. |

The development of these novel functionalization strategies will be crucial for expanding the chemical space around the this compound scaffold and for synthesizing new molecules with tailored properties for specific applications.

Untapped Potential in Interdisciplinary Research Fields

The versatile chemical nature of this compound suggests that its potential applications extend beyond its current uses. Its untapped potential in various interdisciplinary research fields warrants further investigation.

In medicinal chemistry , the quinoline scaffold is a well-established privileged structure found in numerous therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs. benthamdirect.comnih.gov While some derivatives of 6-methoxyquinoline have been explored as P-glycoprotein inhibitors and for their cytotoxic effects against cancer cell lines, the full therapeutic potential of this compound remains largely unexplored. nih.gov The iodine atom could serve as a handle for the attachment of various pharmacophores or as a site for radioiodination in the development of diagnostic or therapeutic radiopharmaceuticals. Furthermore, the methoxy group can influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design. mdpi.com

In the field of materials science , quinoline derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other electronic materials. sigmaaldrich.com The extended π-system of the quinoline ring can impart desirable photophysical properties. The introduction of an iodine atom provides a site for further modification to tune the electronic and optical properties of the molecule. For example, cross-coupling reactions could be used to attach chromophores or other functional groups to create novel materials for applications in sensors, solar cells, and other organic electronic devices.

In catalysis , quinoline-based ligands are widely used in organometallic chemistry. nih.gov The nitrogen atom of the quinoline ring can coordinate to metal centers, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complexes. This compound could serve as a precursor for the synthesis of novel ligands for a variety of catalytic transformations. The iodo group could be used to anchor the ligand to a solid support, creating a recyclable heterogeneous catalyst.

The table below highlights the potential interdisciplinary applications of this compound.

| Research Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of new anticancer, anti-inflammatory, or antimicrobial agents; radiopharmaceuticals. | The quinoline core is a known pharmacophore, and the iodo and methoxy groups offer sites for modification to optimize biological activity. |

| Materials Science | Synthesis of novel organic electronic materials for OLEDs, sensors, and solar cells. | The quinoline scaffold possesses favorable electronic properties that can be tuned through functionalization at the iodo position. |

| Catalysis | Precursor for the synthesis of novel ligands for transition metal catalysis. | The quinoline nitrogen can act as a coordinating atom, and the iodo group allows for immobilization or further modification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.